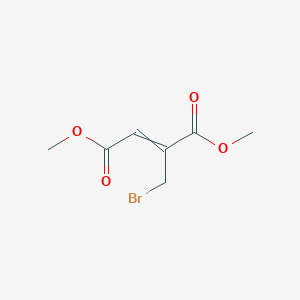

Dimethyl 2-(bromomethyl)but-2-enedioate

Description

Properties

CAS No. |

61784-44-9 |

|---|---|

Molecular Formula |

C7H9BrO4 |

Molecular Weight |

237.05 g/mol |

IUPAC Name |

dimethyl 2-(bromomethyl)but-2-enedioate |

InChI |

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3 |

InChI Key |

YJVJKHGQCFLAEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(CBr)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 Bromomethyl but 2 Enedioate

Strategies for Carbon-Bromine Bond Formation

The introduction of a bromine atom onto the methyl group attached to the but-2-enedioate backbone is a critical step in the synthesis of the target compound. This is typically achieved through the direct bromination of suitable precursors.

Direct Bromination of Precursors to the But-2-enedioate Scaffold

Another common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS). This reagent is particularly useful for allylic bromination as it can provide a low concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond. The reaction is typically initiated by light or a radical initiator. This approach could theoretically be applied to precursors like dimethyl citraconate or dimethyl mesaconate to introduce the bromomethyl group. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical. This radical then reacts with a bromine molecule (generated in situ from NBS and HBr) to yield the allylic bromide product.

Stereoselective Introduction of the Bromomethyl Moiety

The stereochemistry of the final product, whether it is the (E)-isomer (fumarate) or the (Z)-isomer (maleate), is often determined during the synthesis. The dehydrobromination of the dibromide intermediate formed from dimethyl itaconate with triethylamine (B128534) has been shown to be both regio- and stereoselective, yielding the (E)-isomer, dimethyl α-(bromomethyl)fumarate. This stereoselectivity is a consequence of the reaction mechanism, which favors the formation of the thermodynamically more stable trans-isomer.

Achieving stereoselective synthesis of the (Z)-isomer is more challenging. Specific reaction conditions and reagents would be required to favor the formation of the less stable cis-isomer. While not explicitly detailed for dimethyl 2-(bromomethyl)but-2-enedioate in the reviewed literature, general strategies for stereoselective synthesis of Z-alkenes could potentially be adapted. These might include the use of specific catalysts or reaction conditions that kinetically favor the formation of the Z-isomer.

Construction of the Dimethyl but-2-enedioate Core

Esterification Approaches to Diester Formation

A straightforward and widely used method for the synthesis of dimethyl but-2-enedioates is the Fischer esterification of the corresponding dicarboxylic acids, namely maleic acid or fumaric acid, with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction.

Alternatively, dimethyl maleate (B1232345) can be synthesized from maleic anhydride (B1165640). This process involves a nucleophilic acyl substitution of maleic anhydride with methanol to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester. Various catalysts, including sulfuric acid and cationic exchange resins, have been employed for this transformation.

| Starting Material | Reagents | Product | Typical Yield |

| Maleic Acid | Methanol, Sulfuric Acid | Dimethyl Maleate | 97% |

| Fumaric Acid | Methanol, Sulfuric Acid | Dimethyl Fumarate (B1241708) | High |

| Maleic Anhydride | Methanol, Acid Catalyst | Dimethyl Maleate | ~99% |

Olefin Functionalization Techniques

The carbon-carbon double bond of the but-2-enedioate core can also be constructed using modern organic synthesis techniques. One such method is the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For instance, an appropriate vinyl halide could be coupled with an acrylate (B77674) ester in the presence of a palladium catalyst and a base to form the but-2-enedioate structure. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the E-isomer.

Another powerful tool for the formation of carbon-carbon double bonds is olefin metathesis. This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), allows for the exchange of substituents between two alkenes. In principle, a cross-metathesis reaction between two appropriately substituted alkenes could be employed to construct the dimethyl but-2-enedioate scaffold. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst.

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound is typically achieved through a multi-step process that combines the strategies for core construction and C-Br bond formation.

A notable and efficient one-pot, two-step synthesis starts from commercially available dimethyl itaconate. youtube.com

Step 1: Bromination Dimethyl itaconate is treated with bromine in a suitable solvent, such as carbon tetrachloride, at reflux. This leads to the addition of bromine across the double bond, forming the corresponding dibromide compound.

A similar multi-step approach has been used for the synthesis of a related compound, (E)-dimethyl 2-(bromomethyl)-3-(diethoxyphosphoryl)fumarate. wikipedia.org In this synthesis, an allyl phosphonate (B1237965) precursor is first reacted with bromine in carbon tetrachloride to form the dibromide intermediate. This is followed by dehydrobromination with triethylamine to yield the final product with high stereoselectivity for the E-isomer.

| Precursor | Step 1 Reagents | Step 2 Reagents | Final Product | Overall Yield |

| Dimethyl Itaconate | Bromine, Carbon Tetrachloride | Triethylamine | Dimethyl α-(bromomethyl)fumarate | 73% |

| Allyl Phosphonate | Bromine, Carbon Tetrachloride | Triethylamine | (E)-Dimethyl 2-(bromomethyl)-3-(diethoxyphosphoryl)fumarate | 77% |

Reactivity and Mechanistic Studies of Dimethyl 2 Bromomethyl but 2 Enedioate

Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of Dimethyl 2-(bromomethyl)but-2-enedioate allows it to participate in both electrophilic and nucleophilic reactions. The but-2-enedioate moiety is substituted with two electron-withdrawing dimethyl ester groups, which polarize the carbon-carbon double bond, making it electron-deficient. This renders the double bond susceptible to attack by nucleophiles in reactions such as Michael additions.

Conversely, the molecule also possesses an electrophilic center at the carbon atom bonded to the bromine. This carbon is part of a bromomethyl group attached to the double bond, classifying it as an allylic bromide. This position is highly reactive towards nucleophiles, proceeding through substitution pathways. While the double bond itself is electron-poor, it can react with very strong electrophiles. However, the most significant reaction pathways involve the compound acting as an electrophile, either at the double bond or at the bromomethyl group. researchgate.net

Cycloaddition Reactions Involving the But-2-enedioate Moiety

The carbon-carbon double bond of the but-2-enedioate core serves as an excellent dienophile for cycloaddition reactions, particularly the Diels-Alder reaction, due to the presence of the electron-withdrawing ester groups. masterorganicchemistry.com

Diels-Alder Reactions and Diastereoselectivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The but-2-enedioate moiety in this compound makes it a reactive dienophile. The rate and efficiency of the reaction are enhanced by the electron-withdrawing nature of the two ester groups. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For instance, if the starting material is the (Z)-isomer (related to dimethyl maleate), the substituents on the corresponding carbons in the cyclohexene (B86901) product will be cis. chemtube3d.comlibretexts.org

Furthermore, the reaction is diastereoselective, typically favoring the endo product over the exo product when the dienophile has substituents with π-systems, such as carbonyls. This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions between the p-orbitals of the electron-withdrawing groups and the developing π-system of the diene in the transition state. youtube.com The bromomethyl group, due to its steric bulk, will also influence the facial selectivity of the diene's approach.

| Diene | Expected Major Product Stereochemistry | Rationale |

| Cyclopentadiene | endo-adduct | Governed by the endo rule for kinetic control, maximizing secondary orbital overlap. youtube.comresearchgate.net |

| 1,3-Butadiene (B125203) | Cis-ester groups in product | Stereospecific nature of the reaction retains the dienophile's geometry. libretexts.org |

| Danishefsky's Diene | Regio- and stereospecific adduct | Highly reactive, electron-rich diene leads to a highly selective reaction. wikipedia.org |

Intramolecular Cyclizations

The presence of both a nucleophilic site (the double bond, albeit weak) and an electrophilic center with a leaving group (the bromomethyl group) within the same molecule allows for the possibility of intramolecular cyclization. Such reactions are kinetically favored when they lead to the formation of stable five- or six-membered rings. wikipedia.org

Depending on the reaction conditions, this compound could potentially undergo cyclization. For example, under conditions that promote ionization of the C-Br bond or in the presence of a Lewis acid, the resulting allylic cation could be trapped by one of the ester carbonyl oxygens, potentially leading to the formation of a five-membered lactone ring. Bromination-induced cyclizations are also a known pathway for related structures, where the bromine atom participates in forming cyclic intermediates. nih.govresearchgate.net

Substitution Reactions of the Bromomethyl Group

The bromomethyl group is an allylic halide, a class of compounds known for their high reactivity in substitution reactions. ucalgary.ca This reactivity stems from the ability of the adjacent double bond to stabilize either a carbocation intermediate (in SN1 reactions) or the transition state (in SN2 reactions).

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution at the bromomethyl group can proceed via either an SN1 or SN2 mechanism, with the operative pathway depending on the nucleophile, solvent, and substrate structure. organic-chemistry.orgyoutube.com

SN2 Pathway : This pathway involves a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. youtube.com Given that the carbon is primary, the SN2 mechanism is generally favored, as it is less sterically hindered. Strong nucleophiles and polar aprotic solvents promote this pathway. The reaction results in an inversion of stereochemistry if the carbon were chiral.

SN1 Pathway : This pathway involves a two-step mechanism initiated by the departure of the leaving group to form an allylic carbocation intermediate. This cation is resonance-stabilized, which makes the SN1 pathway more accessible than for a typical primary alkyl halide. The nucleophile then attacks the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate. youtube.com A key feature of SN1 reactions in allylic systems is the potential for the nucleophile to attack at either end of the allylic system, leading to rearranged products (an SN1' reaction).

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps via carbocation intermediate | One-step, concerted |

| Nucleophile | Weak nucleophiles favored (e.g., H₂O, ROH) | Strong nucleophiles favored (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Rearrangement | Possible (SN1' products) | Not possible |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration |

Radical-Mediated Transformations

The allylic C-Br bond is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, forming a resonance-stabilized allylic radical. This makes this compound a suitable substrate for radical-mediated transformations. ucalgary.ca

One common reaction is radical addition. The allylic radical can add across the double bond of another molecule, initiating a polymerization or chain reaction. Alternatively, the compound can act as an allylating agent in radical chain processes. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a radical precursor, the bromine atom can be abstracted to form the allylic radical, which can then participate in subsequent propagation steps. researchgate.netthieme-connect.dechemistrysteps.com Such reactions are often used for C-C bond formation. sci-hub.box

Addition Reactions Across the Carbon-Carbon Double Bond

The electrophilic nature of the carbon-carbon double bond in this compound, accentuated by the presence of two electron-withdrawing ester groups, makes it susceptible to various addition reactions. These reactions provide a powerful tool for the introduction of new functional groups and the construction of more complex molecular architectures.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the context of this compound, the double bond acts as a Michael acceptor, readily reacting with a wide range of soft nucleophiles, known as Michael donors. This reactivity is attributed to the polarization of the double bond by the adjacent ester functionalities, which creates a partial positive charge on the β-carbon, making it the primary site for nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. A variety of nucleophiles can be employed in this reaction, including carbanions (such as those derived from malonates, β-ketoesters, and nitroalkanes), enamines, and organocuprates.

While specific studies detailing the Michael addition to this compound are not extensively documented, the reactivity of analogous compounds, such as dimethyl maleate (B1232345), provides valuable insights. For instance, the uncatalyzed, solvent-free aza-Michael addition of amines to dimethyl maleate proceeds efficiently at room temperature, highlighting the inherent reactivity of this class of Michael acceptors. Aromatic amines, however, are generally unreactive under these conditions.

The following table summarizes the expected outcomes of Michael addition reactions with this compound based on the reactivity of similar substrates.

| Michael Donor (Nucleophile) | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Dimethyl malonate | Tetramethyl 3-(bromomethyl)butane-1,1,2,2-tetracarboxylate | Base (e.g., NaOEt) in a protic solvent (e.g., EtOH) |

| Nitromethane | Dimethyl 2-(bromomethyl)-3-(nitromethyl)succinate | Organic base (e.g., DBU) in an aprotic solvent (e.g., THF) |

| Thiophenol | Dimethyl 2-(bromomethyl)-3-(phenylthio)succinate | Base (e.g., Et3N) in an aprotic solvent (e.g., CH2Cl2) |

| Pyrrolidine (via enamine) | Dimethyl 2-(bromomethyl)-3-(1-(pyrrolidin-1-yl)vinyl)succinate | Formation of enamine followed by addition to the Michael acceptor |

Hydrofunctionalization Reactions (e.g., hydroamidation, analogous to related compounds)

Hydrofunctionalization reactions involve the addition of an H-X molecule across a carbon-carbon multiple bond. In the case of this compound, the focus is on the addition of N-H bonds from amides (hydroamidation) and amines (hydroamination) across the activated double bond. These reactions are of significant interest as they provide direct routes to functionalized amino acid derivatives.

Hydroamination: The addition of amines to activated alkenes, also known as the aza-Michael addition, is a well-established transformation. The reaction of (Z)-dimethyl α-(bromomethyl)fumarate, a stereoisomer of the title compound, with secondary amines has been shown to proceed regioselectively. Bulky secondary amines tend to add to the β-position relative to the ester groups, leading to rearranged α-(functional alkyl amino) acrylic esters. This suggests that for this compound, a similar reactivity pattern can be expected, where the nucleophilic amine attacks the electron-deficient double bond. The reaction can be influenced by the steric bulk of the amine and the solvent used.

Hydroamidation: The direct addition of amides to unactivated alkenes typically requires a catalyst. However, for highly activated alkenes like this compound, the reaction may proceed under thermal or base-catalyzed conditions. While specific examples of hydroamidation with this particular substrate are scarce in the literature, analogous reactions with other electron-deficient alkenes suggest that this transformation is feasible. The resulting products would be valuable precursors to various nitrogen-containing heterocyclic compounds and peptidomimetics. The development of catalytic systems, potentially involving transition metals, could further enhance the efficiency and scope of this reaction.

Rearrangement Reactions Facilitated by the Bromomethyl Substituent

The presence of the bromomethyl group in an allylic position introduces the possibility of rearrangement reactions, particularly under nucleophilic substitution conditions. Allylic rearrangements, also known as allylic shifts, involve the migration of a double bond upon reaction at an adjacent carbon atom.

In the case of this compound, a nucleophile can attack at two different electrophilic centers: the carbon bearing the bromine atom (SN2 reaction) or the γ-carbon of the α,β-unsaturated system (SN2' reaction).

SN2 Pathway: Direct displacement of the bromide by a nucleophile would lead to the expected substitution product, retaining the original carbon skeleton.

SN2' Pathway: Nucleophilic attack at the γ-carbon, with concomitant displacement of the bromide and rearrangement of the double bond, would result in an allylically shifted product.

The regioselectivity of the reaction (SN2 vs. SN2') is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reaction centers. For instance, reactions of the analogous (Z)-dimethyl α-(bromomethyl)fumarate with bulky secondary amines have been observed to yield rearranged products exclusively, indicating a preference for the SN2' pathway. This suggests that steric hindrance at the α-position encourages nucleophilic attack at the less hindered γ-carbon.

The intermediate in such rearrangements is a resonance-stabilized allylic carbocation or a concerted transition state. The electron-withdrawing ester groups play a crucial role in stabilizing the negative charge that develops on the carbon skeleton during the nucleophilic attack, thereby facilitating the rearrangement.

Metal-Catalyzed Transformations of this compound

The allylic bromide functionality in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively studied for the coupling of allylic halides with a wide range of organometallic reagents.

Common palladium-catalyzed cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the allylic position.

Stille Coupling: Coupling with organotin reagents. This reaction is known for its tolerance of a wide variety of functional groups.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base. This would result in the formation of a new, more substituted alkene.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. This reaction would introduce an alkynyl group at the allylic position.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds by reacting the allylic bromide with amines.

The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. As with nucleophilic substitution reactions, both direct coupling (at the carbon bearing the bromine) and allylically rearranged coupling products are possible. The nature of the palladium catalyst and the ligands employed play a critical role in determining the outcome of the reaction. For example, the use of specific phosphine (B1218219) ligands can influence the regioselectivity of the oxidative addition step and the subsequent reductive elimination, thereby directing the reaction towards the desired isomer.

The following table illustrates potential metal-catalyzed transformations of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Dimethyl 2-(benzyl)but-2-enedioate |

| Stille Coupling | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | Dimethyl 2-(but-3-en-1-yl)but-2-enedioate |

| Heck Coupling | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | Dimethyl 2-(3-phenylallyl)but-2-enedioate |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | Dimethyl 2-(3-phenylprop-2-yn-1-yl)but-2-enedioate |

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular complexity. The diverse functionality of this compound, possessing an electrophilic double bond and an allylic bromide, makes it an attractive substrate for the design of novel MCRs.

Several plausible MCR pathways can be envisioned for this compound:

Sequential Michael Addition/Nucleophilic Substitution: A three-component reaction could be initiated by the Michael addition of a nucleophile to the double bond. The resulting enolate intermediate could then act as an internal nucleophile, displacing the bromide in an intramolecular fashion to form a cyclopropane (B1198618) ring. Alternatively, a second, external nucleophile could be trapped by the enolate, followed by an intermolecular reaction with the bromomethyl group.

Domino Reactions Involving the Allylic Bromide: The reaction could be initiated by the formation of an organometallic species from the allylic bromide, for example, through the action of a metal like zinc or indium. This organometallic intermediate could then participate in a subsequent reaction with two other components, such as an aldehyde and an amine, in a Barbier-type reaction.

[4+1] Cycloadditions: The diene system formed by the double bond and the bromomethyl group (acting as a leaving group) could potentially participate in [4+1] cycloaddition reactions with carbenes or other one-atom components to form five-membered rings.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Plausible Reaction Type |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Ammonia (B1221849) | Substituted dihydropyridine | Hantzsch-type synthesis variant |

| This compound | Aniline | Formaldehyde | Functionalized tetrahydroquinoline | Aza-Diels-Alder/Mannich sequence |

| This compound | Isocyanide | A carboxylic acid | Highly functionalized acyl-amino ester | Passerini-type reaction variant |

Derivative Synthesis and Analogous Compounds

Structural Modifications of the Bromomethyl Group

The bromomethyl group is a primary site for nucleophilic substitution, acting as a potent alkylating agent. wikipedia.org The reactivity of this allylic bromide is enhanced compared to a standard alkyl bromide, facilitating displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to a large family of structurally modified analogs.

Common transformations involving the bromomethyl moiety include:

Halogen Exchange: The bromo-substituent can be replaced by other halogens, such as iodo or chloro, through reactions like the Finkelstein reaction. This alters the reactivity of the alkylating group.

Substitution with Oxygen Nucleophiles: Reaction with alkoxides or carboxylates yields ethers and esters, respectively. For instance, treatment with sodium methoxide (B1231860) would yield dimethyl 2-(methoxymethyl)but-2-enedioate.

Substitution with Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles readily displace the bromide to form the corresponding amines and azides. wikipedia.org For example, reaction with sodium azide (B81097) produces dimethyl 2-(azidomethyl)but-2-enedioate, a precursor for triazoles or amines via reduction.

Substitution with Sulfur Nucleophiles: Thiolates react to form thioethers, expanding the range of accessible derivatives.

Carbon-Carbon Bond Formation: Soft carbon nucleophiles, such as stabilized enolates (e.g., from diethyl malonate) or organocuprates, can displace the bromide to extend the carbon skeleton.

Table 1: Representative Nucleophilic Substitution Reactions of the Bromomethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Iodide | Sodium Iodide (NaI) | Iodomethyl |

| Azide | Sodium Azide (NaN₃) | Azidomethyl |

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (B1213986) ether |

| Carboxylate | Sodium Acetate (NaOAc) | Acetoxy ester |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl thioether |

| Amine | Ammonia (B1221849) (NH₃) | Primary amine |

Derivatives via Functionalization of the Diester Moieties

The two methyl ester groups offer additional sites for modification, primarily through nucleophilic acyl substitution. Although esters are less reactive than acid halides, they undergo several important transformations. pressbooks.pub

Key derivatizations of the diester moieties include:

Hydrolysis: Treatment with aqueous acid or base (saponification) hydrolyzes one or both ester groups to the corresponding carboxylic acids. pressbooks.pub Complete hydrolysis yields 2-(bromomethyl)but-2-enedioic acid.

Amidation: Reaction with ammonia or primary/secondary amines can convert the esters into amides. pressbooks.pub This reaction typically requires heating and may compete with substitution at the bromomethyl position, necessitating careful selection of reaction conditions or protection strategies.

Transesterification: Heating with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for other alkyl groups (e.g., ethyl, benzyl), altering the steric and electronic properties of the molecule.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols, yielding (2-(bromomethyl)but-2-ene-1,4-diol). wikipedia.org

Table 2: Transformations of the Diester Functional Groups

| Reaction Type | Reagents | Resulting Functional Group(s) |

|---|---|---|

| Saponification | NaOH, H₂O | Dicarboxylate |

| Acid Hydrolysis | H₃O⁺, Heat | Dicarboxylic Acid |

| Amidation | RNH₂, Heat | Diamide |

| Transesterification | R'OH, H⁺ or R'O⁻ | Di-R'-ester |

| Reduction | LiAlH₄ | Diol |

Isomeric Forms and their Distinct Reactivities

Dimethyl 2-(bromomethyl)but-2-enedioate can exist as two geometric isomers (diastereomers) due to the substituted double bond: the (E)-isomer (fumarate-like) and the (Z)-isomer (maleate-like).

(E)-Isomer: The ester groups are on opposite sides of the C=C double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance between the bulky ester groups.

(Z)-Isomer: The ester groups are on the same side of the C=C double bond. This cis-arrangement brings the functional groups into closer proximity.

The spatial arrangement of the reactive groups in these isomers can significantly influence their reactivity. In the (Z)-isomer, the proximity of the bromomethyl group to a neighboring ester functionality could potentially allow for intramolecular cyclization reactions under certain conditions, forming lactone derivatives. In contrast, intermolecular reactions are more likely to dominate for the (E)-isomer. The steric environment around the double bond also differs, which can affect the approach of nucleophiles in Michael addition reactions.

Heterocyclic Scaffolds Derived from this compound

The combination of an electrophilic double bond (Michael acceptor) and an alkylating center makes this compound an excellent precursor for synthesizing various heterocyclic scaffolds, particularly through reactions with dinucleophiles. semanticscholar.org

Pyridazinone Derivatives: Reaction with hydrazine (B178648) (H₂N-NH₂) is a classic method for forming six-membered nitrogen-containing heterocycles. sarpublication.com The reaction with this compound can proceed through a tandem reaction. One plausible pathway involves an initial S_N2 reaction where one nitrogen of hydrazine displaces the bromide, followed by an intramolecular conjugate addition/cyclization onto one of the ester groups to form a pyridazinone ring.

Pyrazole (B372694) Derivatives: Substituted hydrazines (R-NH-NH₂) can be used to synthesize five-membered pyrazole rings. dergipark.org.trorganic-chemistry.orgnih.gov The reaction likely involves a cascade of nucleophilic attack, cyclization, and aromatization. The regiochemical outcome would depend on which nitrogen atom of the substituted hydrazine attacks which electrophilic site first and the subsequent cyclization pathway.

Other Heterocycles: Dinucleophiles such as thiourea (B124793) or amidines can react with the compound's dual electrophilic sites (the bromomethyl carbon and the double bond) to generate various five- or six-membered heterocyclic systems containing nitrogen, sulfur, and oxygen atoms. semanticscholar.orgnih.gov

Related α-Haloalkyl-Substituted Esters and their Comparative Chemistry

The chemical behavior of this compound can be understood by comparing it with other α-haloalkyl-substituted esters.

Effect of the Halogen: The reactivity in nucleophilic substitution reactions is highly dependent on the nature of the halogen. The corresponding α-iodoalkyl ester would be more reactive due to the weaker carbon-iodine bond and the better leaving group ability of iodide compared to bromide. Conversely, the α-chloroalkyl analog would be less reactive. nih.gov The general order of reactivity for S_N2 reactions is I > Br > Cl > F.

Effect of Unsaturation: The presence of the C=C double bond makes the bromomethyl group allylic, which significantly enhances its reactivity in S_N2 reactions compared to a saturated analog like dimethyl 2-(bromomethyl)butanedioate. This is due to the stabilization of the transition state through p-orbital overlap with the adjacent π-system.

Comparison with α-Haloketones: α-Haloketones are generally more reactive towards nucleophiles than their α-haloester counterparts. nih.gov This is because the ester group's oxygen atom can donate lone-pair electron density to the carbonyl carbon, making it less electrophilic than the carbonyl carbon of a ketone. libretexts.org This difference in electrophilicity at the carbonyl can influence intramolecular cyclization reactions.

Table 3: Comparative Reactivity of Related α-Halo Esters

| Compound Structure | Key Feature | Expected Relative Reactivity in S_N2 | Rationale |

|---|---|---|---|

| Dimethyl 2-(iodo methyl)but-2-enedioate | Iodo substituent | Higher | C-I bond is weaker; Iodide is a better leaving group |

| Dimethyl 2-(chloro methyl)but-2-enedioate | Chloro substituent | Lower | C-Cl bond is stronger; Chloride is a poorer leaving group |

| Dimethyl 2-(bromomethyl)butanedioate | Saturated backbone | Lower | Lacks allylic activation of the C-Br bond |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate for Complex Molecular Architectures

The strategic placement of multiple reactive sites within Dimethyl 2-(bromomethyl)but-2-enedioate makes it an ideal precursor for intricate molecular designs. Chemists have exploited its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, often in a highly controlled manner, to access densely functionalized cyclic and acyclic systems.

A significant application of this compound is in the synthesis of scaffolds found in a variety of natural products. One of the most prominent is the α-methylene-γ-butyrolactone motif, a structural unit present in numerous biologically active natural compounds known for their medicinal properties. nih.govnih.gov The compound serves as a key starting material for creating this core structure through various synthetic strategies.

Furthermore, a simple and efficient protocol has been developed that utilizes the S(N)2' coupling reactions of this compound (referred to as dimethyl bromomethylfumarate in the study) with a range of Wittig reagents. This methodology provides access to corresponding enes and dienes, which are valuable intermediates for the synthesis of related natural and unnatural products. nih.gov

| Scaffold | Significance | Synthetic Approach |

|---|---|---|

| α-Methylene-γ-butyrolactone | Core unit in many biologically active natural products. nih.govnih.gov | Serves as a key electrophilic precursor. |

| Functionalized Dienes and Enes | Versatile intermediates for natural product synthesis. | S(N)2' coupling with Wittig reagents. nih.gov |

| Scaffold | Potential Application | Synthetic Utility of Precursor |

|---|---|---|

| Pyrrolin-2-one | Medicinal chemistry, e.g., PAI-1 inhibitors. nih.gov | Efficient construction of the core heterocyclic ring. |

Contributions to Methodological Developments in Organic Chemistry

This compound, often categorized as a Morita-Baylis-Hillman (MBH) bromide, has played a role in the development of novel synthetic methodologies. Its utility extends beyond being a simple substrate to being a tool for inventing new chemical reactions and strategies, particularly those involving cascade or domino sequences.

Cascade reactions are highly sought after in organic synthesis as they allow for the formation of multiple chemical bonds in a single operation, increasing efficiency and reducing waste. The unique combination of functional groups in this compound allows it to participate in such sequences. For instance, related MBH adducts have been used in cascade reactions with 1,1-enediamines to construct highly functionalized 2-aminopyrroles. researchgate.net This type of reaction, where a simple precursor leads to a complex heterocyclic product through a series of intramolecular steps, exemplifies a significant methodological advancement.

Moreover, the development of S(N)2' coupling reactions with Wittig reagents represents a specific and efficient synthetic protocol with broad applicability. nih.govresearchgate.net This method provides a reliable way to form new carbon-carbon bonds and generate complex unsaturated systems, demonstrating the compound's contribution to expanding the toolkit of synthetic organic chemists. nih.gov

| Reaction Type | Description | Significance |

|---|---|---|

| Cascade Reactions | Participation in multi-bond forming sequences to build complex heterocycles like functionalized pyrroles. researchgate.net | Increases synthetic efficiency and molecular complexity in a single step. |

| S(N)2' Coupling | Efficient reaction with Wittig reagents to form enes and dienes. nih.gov | Provides a robust and versatile protocol for C-C bond formation. |

Spectroscopic and Advanced Analytical Characterization Techniques for Dimethyl 2 Bromomethyl but 2 Enedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Dimethyl 2-(bromomethyl)but-2-enedioate in solution. Both ¹H and ¹³C NMR spectra offer critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on known chemical shift values for similar structural motifs, a predicted ¹H NMR data table is presented below. The vinylic proton's chemical shift will be crucial in determining the stereochemistry of the double bond (E or Z isomer). Generally, the vinylic proton in fumarate (B1241708) esters (E isomer) appears at a higher chemical shift (more downfield) compared to the corresponding maleate (B1232345) esters (Z isomer).

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | Singlet | 6H | Two equivalent methoxy groups are expected. |

| Bromomethyl Protons (-CH₂Br) | ~4.2 - 4.5 | Singlet | 2H | The electronegative bromine atom causes a significant downfield shift. |

| Vinylic Proton (=CH) | ~6.9 - 7.2 | Singlet | 1H | The precise chemical shift can help confirm the E/Z configuration. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Methoxy Carbons (-OCH₃) | ~52 - 54 | Typical range for ester methoxy carbons. |

| Bromomethyl Carbon (-CH₂Br) | ~25 - 35 | Shielded by the bromine atom. |

| Olefinic Carbons (=C- and =CH) | ~130 - 145 | The substituted and unsubstituted carbons of the double bond will have distinct shifts. |

| Carbonyl Carbons (C=O) | ~164 - 168 | Characteristic chemical shift for ester carbonyls. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| C=C (Alkene) | Stretching | 1630 - 1650 | Medium |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong |

| C-H (Alkene) | Bending (out-of-plane) | 960 - 980 (for E-isomer) | Medium-Strong |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

The presence of a strong absorption band in the region of 1720-1740 cm⁻¹ would confirm the presence of the ester carbonyl groups. The C=C stretching vibration, expected around 1630-1650 cm⁻¹, indicates the presence of the alkene functionality. Furthermore, the position of the C-H out-of-plane bending vibration can provide additional evidence for the stereochemistry of the double bond.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M and M+2) of almost equal intensity for the molecular ion.

Expected Fragmentation Pattern:

Upon ionization, the molecular ion of this compound is expected to undergo fragmentation through various pathways. Common fragmentation patterns for esters and halogenated compounds include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with a mass of [M - 31]⁺.

Loss of a methoxycarbonyl radical (•COOCH₃): This would lead to a fragment ion at [M - 59]⁺.

Loss of a bromine atom (•Br): This would produce a fragment ion at [M - 79]⁺ and [M - 81]⁺.

Cleavage of the bromomethyl group: This can result in the formation of the C₄H₄O₄(CH₃)₂⁺ ion.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 222/224 | [C₆H₇BrO₄]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for bromine. |

| 191/193 | [M - OCH₃]⁺ | Loss of a methoxy group. |

| 163/165 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl group. |

| 143 | [M - Br]⁺ | Loss of a bromine atom. |

X-ray Crystallography for Definitive Solid-State Structure Determination

It is anticipated that in the crystalline state, the molecule would adopt a largely planar conformation to maximize intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. The ester groups are likely to be oriented to minimize steric hindrance. The but-2-enedioate backbone is expected to be planar due to the sp² hybridization of the olefinic carbons.

A hypothetical crystal structure would provide precise measurements of:

Bond lengths: e.g., C=C, C=O, C-O, C-Br bond distances.

Bond angles: e.g., angles around the sp² and sp³ hybridized carbons.

Torsion angles: Describing the conformation of the ester and bromomethyl groups relative to the double bond.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space group: The symmetry of the crystal lattice.

Computational Chemistry and Theoretical Investigations of Dimethyl 2 Bromomethyl but 2 Enedioate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. For Dimethyl 2-(bromomethyl)but-2-enedioate, several reaction pathways can be envisaged, including nucleophilic substitution at the bromomethyl group and additions to the activated double bond.

Theoretical studies on analogous systems, such as the Michael addition of thiols to α,β-unsaturated esters, reveal that the reaction proceeds through a multi-step mechanism involving the formation of an enolate intermediate. The calculated activation energies for such reactions are crucial in predicting their feasibility and rate. For instance, in the hydroboration of α,β-unsaturated esters, DFT calculations have shown a significant preference for the 1,4-addition pathway over the 1,2-addition, with a calculated free energy barrier of 15.0 kcal/mol for the rate-determining step of the 1,4-pathway, compared to 29.7 kcal/mol for the 1,2-pathway. rsc.org

Similarly, the nucleophilic substitution at the allylic bromide moiety can proceed via an S(_N)2 or S(_N)2' mechanism. Quantum chemical calculations can predict the activation barriers for these competing pathways, thereby elucidating the likely mechanism under different reaction conditions. For a typical S(_N)2 reaction of a charged nucleophile with an alkyl halide, the activation energy can be significantly influenced by the solvent. sciforum.net

To illustrate the nature of the data obtained from such calculations, the following table presents hypothetical activation energies for key reaction pathways of this compound with a generic nucleophile (Nu), based on studies of similar compounds.

| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Michael Addition | 1,4-conjugate addition of Nu- | 18.5 |

| Nucleophilic Substitution | SN2 at the bromomethyl group | 22.1 |

| Nucleophilic Substitution | SN2' at the double bond | 25.8 |

Theoretical Studies on Stereoselectivity and Regioselectivity

Theoretical calculations are invaluable for understanding and predicting the stereoselectivity and regioselectivity of chemical reactions. For this compound, which possesses multiple reactive sites, predicting the outcome of a reaction is not trivial.

The regioselectivity of electrophilic aromatic bromination has been successfully analyzed using ab initio calculations, which correlate well with experimental data. nih.gov While not an aromatic system, the principles of analyzing charge distribution and frontier molecular orbitals to predict the site of attack are transferable. In the case of radical bromination, the stability of the resulting radical intermediates would be a key factor in determining the regioselectivity.

In reactions involving the double bond, such as Michael additions, the stereochemical outcome (syn vs. anti-addition) can be predicted by calculating the energies of the diastereomeric transition states. A lower transition state energy corresponds to a faster reaction rate and, therefore, the predominant stereoisomer. For example, in the crossed Rauhut–Currier reaction between acrylate (B77674) and fumarate (B1241708) esters, computational studies have been used to elucidate the mechanism that governs the selective formation of one product over others. acs.org

The following table provides a hypothetical example of calculated transition state energies for the addition of a chiral nucleophile to the double bond of this compound, leading to two possible diastereomeric products.

| Transition State | Diastereomeric Product | Relative Transition State Energy (kcal/mol) |

|---|---|---|

| TS-A (Re-face attack) | (R,S)-Product | 0.0 |

| TS-B (Si-face attack) | (S,S)-Product | 1.8 |

Conformational Analysis and Energetic Profiles

The reactivity and selectivity of a molecule are often influenced by its three-dimensional structure and conformational preferences. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies and the energy barriers to interconversion.

For this compound, rotation around the C-C single bonds and the C-O bonds of the ester groups will lead to various conformers. Computational methods can be used to perform a systematic conformational search and calculate the relative energies of the resulting structures. The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, studies on substituted butanes have shown that the relative energies of gauche and anti conformers can be accurately calculated. nih.gov

The rotational barrier around the C2-C3 single bond is of particular interest as it governs the orientation of the ester groups relative to the double bond. A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle and calculating the energy at each point. This provides an energetic profile of the rotation, revealing the most stable conformations and the transition states connecting them. For example, the rotational barrier for the C2-C3 bond in 1,3-butadiene (B125203) is influenced by the planarity of the conjugated system. ucla.edu

Below is a hypothetical energetic profile for the rotation around the C2-C3 bond of this compound, illustrating the relative energies of different conformers.

| Conformer | C1-C2-C3-C4 Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans | 180 | 0.0 |

| Gauche | 60 | 3.5 |

| s-cis | 0 | 5.2 |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. By simulating the motion of atoms according to the principles of classical mechanics, MD can be used to explore conformational landscapes, solvent effects, and the initial stages of a chemical reaction.

For predicting the reactivity of this compound, MD simulations can be employed in several ways. For instance, umbrella sampling or metadynamics can be used to calculate the potential of mean force along a reaction coordinate, which provides the free energy profile of the reaction in a condensed phase. This is particularly important for understanding how solvent molecules influence the reaction mechanism and energetics.

MD simulations can also be used to identify reactive conformations, which are specific spatial arrangements of the reactants that are poised to proceed to the transition state. By analyzing the trajectories of the reactants in a simulation box, it is possible to determine the probability of finding the system in a reactive conformation, which can then be related to the reaction rate. Studies on the hydrolysis of activated esters have successfully used MD simulations to correlate the population of reactive conformations with experimentally observed reaction rates. mdpi.com The dynamic and energetic properties of halide ions in solution have also been investigated using MD simulations, which is relevant for understanding the behavior of the bromomethyl group. nih.gov

The following table presents a hypothetical summary of results from an MD simulation aimed at predicting the relative reactivity of different sites in this compound towards a nucleophile in an aqueous solution.

| Reactive Site | Parameter | Value |

|---|---|---|

| C4 (Michael acceptor) | Radial Distribution Function (g(r)) peak with Nu- | 3.2 Å |

| Coordination Number of Nu- | 0.8 | |

| C5 (Bromomethyl carbon) | Radial Distribution Function (g(r)) peak with Nu- | 4.5 Å |

| Coordination Number of Nu- | 0.3 |

Q & A

Q. What are the recommended safety protocols for handling dimethyl 2-(bromomethyl)but-2-enedioate in laboratory settings?

this compound is a brominated ester, requiring stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .

- Ventilation: Work in a fume hood to mitigate inhalation risks. In case of accidental exposure, move the individual to fresh air and seek medical attention .

- Emergency Procedures: For skin/eye contact, rinse immediately with copious water (≥15 minutes for eyes). Do not induce vomiting if ingested; instead, rinse the mouth and consult a physician .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization requires systematic experimental design:

- Reaction Conditions: Vary parameters such as temperature, solvent polarity, and catalyst loading in a controlled manner. For brominated esters, dichloromethane or THF are common solvents, with reactions often conducted at 0–25°C to minimize side reactions .

- Analytical Validation: Use NMR (¹H/¹³C) and GC-MS to monitor reaction progress and purity. Compare spectral data with literature or databases like PubChem to confirm structural integrity .

- Statistical Approaches: Employ factorial design or response surface methodology (RSM) to identify critical variables affecting yield .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Spectroscopy: ¹H/¹³C NMR to confirm ester and bromomethyl functional groups. IR spectroscopy for carbonyl (C=O) and C-Br bond identification .

- Chromatography: HPLC or GC-MS to assess purity and detect byproducts. Retention indices and mass fragmentation patterns should align with reference standards .

- Elemental Analysis: Combustion analysis to verify empirical formula, particularly for novel derivatives .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

Contradictions often arise from unaccounted variables or mechanistic ambiguities. Methodological steps include:

- Isotopic Labeling: Use deuterated or ¹³C-labeled reactants to trace reaction pathways (e.g., identifying nucleophilic substitution vs. elimination pathways) .

- Kinetic Studies: Perform time-resolved experiments to determine rate laws and intermediate formation. Compare experimental data with computational simulations (DFT or MD) .

- Cross-Validation: Replicate experiments under identical conditions and compare results with independent labs to rule out procedural errors .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Long-term environmental impact studies should adopt a tiered approach:

- Laboratory Phase: Assess hydrolysis rates, photodegradation, and soil sorption coefficients under controlled conditions (pH, temperature) .

- Ecotoxicology: Evaluate acute/chronic toxicity using model organisms (e.g., Daphnia magna for aquatic toxicity) across trophic levels .

- Field Studies: Deploy passive samplers in water/soil systems to monitor degradation products and bioaccumulation potential. Use LC-MS/MS for trace-level detection .

Q. How can this compound be leveraged as a building block in complex organic syntheses?

Advanced applications involve strategic functionalization:

- Cross-Coupling Reactions: Utilize the bromomethyl group in Suzuki-Miyaura or Heck couplings to introduce aryl/alkenyl moieties .

- Heterocycle Synthesis: React with amines or thiols to form pyrrolidines or thioethers, followed by cyclization to access bioactive heterocycles .

- Polymer Chemistry: Incorporate into monomeric units for biodegradable polymers, monitoring molecular weight via GPC .

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Stability studies should follow ICH guidelines:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months. Monitor degradation via HPLC .

- Light Sensitivity: Use UV/vis spectroscopy to track photolytic decomposition. Store samples in amber glassware if light-sensitive .

- Statistical Analysis: Apply Arrhenius kinetics to predict shelf life under standard storage conditions .

Methodological Frameworks

Q. How should researchers design experiments to compare the reactivity of this compound with analogous brominated esters?

Adopt a comparative research framework:

- Controlled Variables: Maintain consistent solvent, temperature, and catalyst systems across all analogues .

- Reactivity Metrics: Quantify reaction rates (e.g., via in-situ IR) and product distributions. Use Hammett plots or LFERs to correlate electronic effects with reactivity .

- Data Interpretation: Apply multivariate analysis to disentangle steric, electronic, and solvent effects .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

Standardize protocols and employ quality-by-design (QbD) principles:

- Raw Material Control: Source reagents from certified suppliers and validate purity via COA .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to detect deviations early .

- Design of Experiments (DoE): Use fractional factorial designs to identify critical process parameters and establish robust operating ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.